molecular formula C12H11BrFN3O2 B3596417 methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate

methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate

Cat. No.: B3596417
M. Wt: 328.14 g/mol
InChI Key: IWMPATQUQMKUMG-UHFFFAOYSA-N
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Description

Methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a bromine atom, a fluorobenzyl group, and a carbamate moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromo-1H-pyrazole with 2-fluorobenzyl bromide in the presence of a base to form the intermediate 4-bromo-1-(2-fluorobenzyl)-1H-pyrazole. This intermediate is then reacted with methyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted pyrazole derivatives, while coupling reactions produce biaryl compounds.

Scientific Research Applications

Methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromobenzoate: Shares the bromine and methyl ester functionalities but lacks the pyrazole and fluorobenzyl groups.

    4-Bromo-2-fluorobenzyl bromide: Contains the bromine and fluorobenzyl groups but lacks the pyrazole and carbamate moieties.

Uniqueness

Methyl [4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]carbamate is unique due to its combination of bromine, fluorobenzyl, and carbamate groups attached to a pyrazole ring. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

methyl N-[4-bromo-1-[(2-fluorophenyl)methyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrFN3O2/c1-19-12(18)15-11-9(13)7-17(16-11)6-8-4-2-3-5-10(8)14/h2-5,7H,6H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMPATQUQMKUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NN(C=C1Br)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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